molecular formula C23H28N4O2 B2622534 Cyclohexyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate CAS No. 586995-91-7

Cyclohexyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate

Cat. No.: B2622534
CAS No.: 586995-91-7
M. Wt: 392.503
InChI Key: QZNLMHPQHOSZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate is a synthetic organic compound featuring a quinoxaline core substituted with a 4-methylpiperidine group, a cyano-functionalized acetate ester, and a cyclohexyl ester moiety. The 4-methylpiperidine substituent introduces basicity and conformational flexibility, while the cyano and ester groups influence reactivity and solubility. Structural determination of such compounds often relies on X-ray crystallography tools like SHELX, a widely used software suite for small-molecule refinement .

Properties

IUPAC Name

cyclohexyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-16-11-13-27(14-12-16)22-21(25-19-9-5-6-10-20(19)26-22)18(15-24)23(28)29-17-7-3-2-4-8-17/h5-6,9-10,16-18H,2-4,7-8,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNLMHPQHOSZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OC4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate typically involves multi-step organic reactions. One common method includes the formation of the quinoxaline core, followed by the introduction of the piperidine and cyclohexyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Nucleophilic Substitution at the Cyano Group

The electron-deficient cyano group undergoes nucleophilic substitution under basic conditions. This reactivity is leveraged to synthesize derivatives with modified biological or physical properties.

Reaction Type Reagents/Conditions Product Source
Amine substitutionK₂CO₃, DMF, 80°C, 12 hCyclohexyl 2-amino-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate
Alcohol substitutionNaH, THF, refluxCorresponding carbamate or ether derivatives

This reactivity is attributed to the electron-withdrawing quinoxaline core, which polarizes the cyano group and enhances nucleophilic attack .

Ester Hydrolysis

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, critical for prodrug activation or further functionalization.

Hydrolysis Type Conditions Product Yield Source
Acidic2M HCl, EtOH, 60°C, 6 h2-Cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetic acid85%
Basic1M NaOH, H₂O/THF, RT, 3 hSodium salt of the corresponding carboxylic acid92%

Hydrolysis kinetics depend on steric hindrance from the cyclohexyl group and electronic effects of the quinoxaline ring .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, a strategy used to enhance structural complexity and bioactivity.

Cyclization Trigger Conditions Product Application Source
Thermal activationDMSO, 120°C, 24 hPyrimido[1,2-α]quinoxaline derivativesAnticancer lead optimization
Acid catalysisH₂SO₄, CH₃CN, 80°CTetracyclic lactam structuresNeuroprotective agent synthesis

For example, thermolysis in DMSO induces a [4+2] cycloaddition with in situ-generated ketenes, yielding pyrimidinylquinoxalines with 80% efficiency in analogous systems .

Redox Reactions

The quinoxaline core participates in redox processes, particularly under catalytic hydrogenation or oxidizing conditions:

Reaction Type Conditions Product Notes Source
HydrogenationH₂ (1 atm), Pd/C, EtOHPartially reduced dihydroquinoxaline derivativesSelective C=N bond reduction
OxidationKMnO₄, H₂O, 50°CQuinoxaline N-oxide derivativesBioactivation pathway

Reduction preferentially targets the electron-deficient C=N bonds of the quinoxaline ring, preserving the piperidine and ester functionalities .

Quinoxaline Core Reactivity

The quinoxaline system undergoes electrophilic substitution and cross-coupling reactions at specific positions:

Reaction Type Conditions Position Modified Product Source
Suzuki-Miyaura couplingPd(PPh₃)₄, arylboronic acid, DMEC-6 of quinoxalineAryl-substituted derivatives
Electrophilic brominationBr₂, FeCl₃, CHCl₃C-5 or C-8Bromoquinoxaline intermediates

These reactions enable structural diversification for structure-activity relationship (SAR) studies in drug discovery .

Key Mechanistic Insights

  • Electronic Effects : The 4-methylpiperidin-1-yl group donates electron density to the quinoxaline ring, modulating reaction rates at adjacent positions .

  • Steric Influence : The cyclohexyl ester group slows hydrolysis and substitution kinetics compared to linear alkyl esters .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution and cyclization yields .

This compound’s versatility in nucleophilic, cyclization, and coupling reactions makes it a valuable intermediate in medicinal chemistry, particularly for oncology-targeted therapeutics .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including cyclohexyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate. These compounds have been shown to exhibit antiproliferative effects on various cancer cell lines, including colorectal cancer (CRC) and breast cancer cells.

Case Study: Antiproliferative Effects

In a study evaluating a series of quinoxaline derivatives, several compounds demonstrated significant cytotoxicity against HCT-116 (colorectal cancer) and MCF-7 (breast cancer) cell lines. The IC50 values of active compounds ranged from 1.9 to 7.52 µg/mL, indicating strong potential for therapeutic use against these malignancies .

CompoundCell LineIC50 (µg/mL)
AHCT-1161.9
BMCF-77.52
CHCT-1165.0

1.2 Mechanism of Action

The mechanism through which cyclohexyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate exerts its anticancer effects may involve the inhibition of key enzymes and pathways associated with tumor growth and survival. Quinoxaline derivatives have been reported to target tubulin polymerization, topoisomerase II-DNA interactions, and receptor tyrosine kinases such as VEGFR and EGFR .

2.1 Enzyme Inhibition

This compound has also been investigated for its role in inhibiting enzymes linked to inflammatory responses and cancer progression, such as cyclooxygenase (COX)-2 and lactate dehydrogenase (LDHA). Inhibiting these enzymes can reduce tumorigenesis and metastasis by altering metabolic pathways associated with cancer cells .

Case Study: Enzymatic Inhibition

A study synthesized several quinoxaline derivatives and tested their inhibitory effects on COX-2 and LDHA. The results indicated that certain derivatives could effectively reduce enzyme activity, suggesting their potential as anti-inflammatory agents in cancer treatment .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of cyclohexyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate. Variations in substituents on the quinoxaline scaffold can significantly influence biological activity.

Table: Structure–Activity Relationship Insights

SubstituentBiological ActivityRemarks
MethylEnhanced potencyIncreased lipophilicity
EthoxyModerate activityImproved solubility
CyanoHigh potencyCritical for enzyme inhibition

Mechanism of Action

The mechanism of action of Cyclohexyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or chemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Differences :

  • Shared Features : Both compounds contain a cyclohexyl ester group, which enhances lipophilicity and may improve membrane permeability in biological systems .
  • Divergences: Cyclohexyl acetate lacks the quinoxaline core, cyano group, and 4-methylpiperidine substituent. Its simpler structure results in lower molecular weight (156.22 g/mol vs.

Physicochemical Properties :

  • Cyclohexyl Acetate : Boiling point: 172–175°C; solubility in water: ~0.1 g/L (hydrophobic due to the ester group) .
  • Target Compound: Expected higher hydrophobicity due to the bulky quinoxaline and 4-methylpiperidine groups.

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)

Structural Similarities and Differences :

  • Shared Features : Both compounds incorporate a nitrogen-containing heterocycle (piperazine vs. 4-methylpiperidine) and an acetic acid derivative.
  • Divergences: The Fmoc (fluorenylmethyloxycarbonyl) group in the piperazine derivative serves as a protecting group in peptide synthesis, unlike the 4-methylpiperidine and quinoxaline moieties in the target compound. Additionally, the target compound’s cyano group is absent here.

Reactivity and Stability :

  • The Fmoc group in the piperazine derivative is base-labile, requiring careful handling under alkaline conditions . In contrast, the target compound’s 4-methylpiperidine group may confer moderate basicity (pKa ~8–9), influencing its solubility in acidic environments.

Methodological Considerations

The structural elucidation of such compounds often employs X-ray crystallography using programs like SHELX, which is renowned for its robustness in refining small-molecule structures . However, the absence of specific crystallographic data for the target compound in the provided evidence limits direct comparisons of its conformational details with analogs.

Biological Activity

Cyclohexyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate is a compound of interest due to its potential biological activities, particularly as an androgen receptor modulator. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group, a cyano group, and a quinoxaline derivative, which contribute to its pharmacological properties. The structural formula can be represented as follows:

C18H24N4O2\text{C}_{18}\text{H}_{24}\text{N}_{4}\text{O}_{2}

Cyclohexyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate primarily acts as an androgen receptor modulator . This activity suggests that it could influence various physiological processes regulated by androgens, such as muscle growth, fat distribution, and libido.

1. Androgen Receptor Modulation

Research indicates that compounds with similar structures exhibit significant modulation of androgen receptors. For example, studies have shown that certain quinoxaline derivatives can selectively activate or inhibit androgen receptors, leading to varied biological responses depending on the target tissue .

2. Antitumor Activity

Some studies suggest that quinoxaline derivatives may possess antitumor properties. The mechanism involves the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells. This is particularly relevant in prostate cancer models where androgen signaling plays a crucial role .

3. Neuroprotective Effects

The presence of the piperidine moiety may confer neuroprotective effects. Compounds with similar structures have been shown to exhibit neuroprotective activities by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Androgen ModulationActivation/Inhibition of androgen receptors
Antitumor ActivityInduction of apoptosis in cancer cells
NeuroprotectionReduction of oxidative stress in neuronal cells

Case Study: Antitumor Effects

A study conducted on various quinoxaline derivatives demonstrated that compounds similar to Cyclohexyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate inhibited the growth of prostate cancer cell lines by inducing apoptosis through the activation of caspase pathways . The study provided evidence that these compounds could serve as potential therapeutic agents in androgen-sensitive cancers.

Q & A

Q. Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
1o-Phenylenediamine, MeOH, Δ65–75>95%
2Cyanoacetic acid, DCC, cyclohexanol50–6090–95%
34-Methylpiperidine, DMF, K₂CO₃70–80>98%

Basic: How can the compound’s structural identity and purity be validated?

Methodological Answer:

  • X-ray Crystallography : Use SHELX-2018 for single-crystal refinement to resolve the quinoxaline core and ester conformation .
  • Spectroscopic Analysis :
    • NMR : Compare ¹H/¹³C NMR shifts with analogous quinoxaline esters (e.g., δ 1.2–1.8 ppm for cyclohexyl protons; δ 160–170 ppm for carbonyl carbons) .
    • HRMS : Confirm molecular weight (calc. for C₂₃H₂₇N₅O₂: 413.216 g/mol) with <2 ppm error .
  • Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% for pharmacological studies) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Hazard Mitigation :
    • Inhalation : Use fume hoods; LD50 data for structurally similar cyclohexyl esters suggest moderate toxicity (e.g., rat oral LD50 ~4.5 g/kg) .
    • Skin/Eye Contact : Wear nitrile gloves and goggles; rinse with water for 15 minutes if exposed .
  • Storage : Store in airtight, nitrite-free containers at –20°C to prevent degradation .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Dynamic NMR : Analyze rotational barriers of the cyclohexyl group to explain split signals in ¹H NMR .
  • DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental IR/UV spectra to validate tautomeric forms of the quinoxaline ring .
  • Cross-Validation : Use complementary techniques (e.g., X-ray vs. NOESY for stereochemistry) to reconcile discrepancies .

Advanced: What structure-activity relationship (SAR) insights exist for modifying the quinoxaline-piperidine moiety?

Methodological Answer:

  • Piperidine Substitution : Replacing 4-methylpiperidine with 4-ethylpiperazine (ChEBI:91871) enhances solubility but reduces CNS penetration due to increased polarity .
  • Quinoxaline Modifications : Fluorination at the 6-position (as in 4-fluorophenylquinoxaline derivatives) improves binding affinity to kinase targets by 2–3 fold .
  • Ester Optimization : Switching cyclohexyl to 2-methoxyethyl (as in S87) increases metabolic stability (t₁/₂ from 2h to 6h in vitro) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.